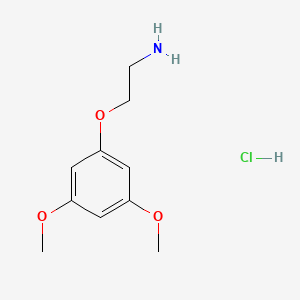

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride

Description

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride is a substituted benzene derivative featuring a 2-aminoethoxy group and two methoxy substituents at the 3- and 5-positions. This compound (CAS: 1022931-48-1) has been listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand . Its structure combines aromatic methoxy groups with a polar aminoethoxy side chain, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

2-(3,5-dimethoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEWPOJAQLRGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)OCCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20814828 | |

| Record name | 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20814828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61711-95-3 | |

| Record name | 2-(3,5-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20814828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride typically involves the reaction of 3,5-dimethoxybenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions.

Scientific Research Applications

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Methoxy vs. Methyl Groups

- 1-(2-Aminoethoxy)-3,5-dimethylbenzene hydrochloride (CAS: 26646-46-8): This analog replaces the methoxy groups with methyl substituents. The molecular weight (263.77 g/mol) is slightly lower than the methoxy variant due to the smaller methyl groups .

- Key Differences: Electronic Effects: Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃), affecting conjugation and charge distribution. Lipophilicity: Methyl groups increase hydrophobicity compared to methoxy substituents, which could impact membrane permeability in biological systems.

Chain Length and Functional Group Modifications

- 1-(3-Aminopropoxy)-3,5-dimethoxybenzene hydrochloride (CAS: Not specified): This compound extends the aminoalkoxy side chain by one carbon (3-aminopropoxy vs. 2-aminoethoxy).

- (S)-trans-2-Amino-4-(2-aminoethoxy)-3-butenoic acid hydrochloride: While structurally distinct, this compound shares the 2-aminoethoxy motif. The addition of a carboxylic acid group introduces zwitterionic character, significantly altering solubility and pH-dependent behavior .

Bulky Alkyl Substituents

- 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene (CAS: 60526-81-0): The bulky 1,1-dimethylheptyl group replaces the aminoethoxy side chain. This modification drastically increases lipophilicity (molecular weight: 264.40 g/mol) and may enhance metabolic stability but reduce aqueous solubility .

Table 1: Key Properties of 1-(2-Aminoethoxy)-3,5-dimethoxybenzene Hydrochloride and Analogs

Biological Activity

1-(2-Aminoethoxy)-3,5-dimethoxybenzene hydrochloride is a compound of interest due to its potential biological activities. The compound, also known as a derivative of 2-aminobenzene, has been investigated for various pharmacological effects, particularly in the context of anticancer activity and other therapeutic applications.

- Molecular Formula : C10H16ClNO

- Molecular Weight : 201.69 g/mol

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various biological targets. It has shown potential in inhibiting specific protein kinases and other enzymes involved in cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines.

The compound exhibited a significant reduction in cell viability in these cell lines compared to standard chemotherapeutic agents like etoposide.

Mechanistic Insights

The proposed mechanism involves the inhibition of key signaling pathways that promote tumor growth. For instance, it has been shown to inhibit tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation and survival . The compound's ability to induce apoptosis in cancer cells has also been noted, further supporting its role as a potential anticancer agent.

Case Studies

A notable case study involved the synthesis and evaluation of similar compounds derived from 2-aminobenzothiazole, which share structural similarities with this compound. These derivatives were tested against various cancer cell lines using the MTT assay, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells .

Toxicological Profile

In addition to its therapeutic potential, it is essential to consider the toxicological aspects of the compound. Preliminary hazard assessments indicated that while the compound exhibits some toxicity at high concentrations, it does not show significant mutagenic or carcinogenic properties under standard testing conditions .

Toxicity Data Summary

| Endpoint | Value |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Skin Irritation | Not an irritant |

| Eye Irritation | Not an irritant |

| Mutagenicity | Negative |

Q & A

Q. What synthetic strategies are optimal for preparing 1-(2-aminoethoxy)-3,5-dimethoxybenzene hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3,5-dimethoxybenzyl chloride (CAS 6652-32-0) can react with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate, followed by HCl salt precipitation . Optimization includes:

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are critical:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water + 0.1% TFA) to assess purity (>95% by area normalization) .

- NMR : Confirm the presence of characteristic signals (e.g., aromatic protons at δ 6.5–7.0 ppm for 3,5-dimethoxy groups, ethoxy CH₂ at δ 3.4–3.8 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₁₁H₁₇ClNO₄) .

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and eye protection (goggles) are mandatory to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of HCl vapors.

- Spill management : Neutralize acid spills with sodium bicarbonate and adsorbents (vermiculite) .

Advanced Research Questions

Q. How does the 2-aminoethoxy moiety influence the compound’s biological activity in cytotoxicity assays?

Methodological Answer: The 2-aminoethoxy group enhances solubility and facilitates interactions with cellular targets (e.g., receptors, enzymes). To evaluate cytotoxicity:

- Cell lines : Use cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cells for selectivity assessment.

- Assay design : Perform MTT assays at 24–72 hr exposures (concentration range: 1–100 µM).

- Data interpretation : Compare IC₅₀ values; selectivity ratios >10 indicate therapeutic potential .

- Mechanistic follow-up : Apoptosis (Annexin V/PI staining) and autophagy (LC3-II Western blot) assays clarify modes of action .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Systematic substitution : Modify substituents on the benzene ring (e.g., nitro, halogen) or vary the aminoethoxy chain length.

- Computational modeling : DFT calculations (e.g., Gaussian) predict electronic effects (HOMO/LUMO) and docking studies (AutoDock) identify binding poses .

- Control experiments : Include analogs lacking the aminoethoxy group to isolate its contribution to activity .

Q. How can this compound serve as a building block for PROTACs or targeted drug conjugates?

Methodological Answer: The amino group enables conjugation to E3 ligase ligands (e.g., VH032) via PEG linkers. A PROTAC design workflow includes:

- Linker optimization : PEG₁–PEG₄ spacers balance solubility and steric effects.

- Biological validation : Use ubiquitination assays (Western blot for polyubiquitin chains) and cellular degradation (e.g., GFP-nanoLuc reporter systems) .

- Pharmacokinetics : Assess plasma stability (LC-MS/MS) and tissue distribution in murine models .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

Methodological Answer:

- Quality control : Ensure consistent purity (>98% by HPLC) and characterize each batch with NMR/HRMS.

- Standardized protocols : Adhere to OECD guidelines for cell culture (passage number, serum lot controls).

- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey) to confirm significance .

Q. Why might solubility discrepancies arise in different solvent systems, and how can they be resolved?

Methodological Answer:

- pH dependence : The hydrochloride salt’s solubility increases in aqueous buffers (pH < 4) due to protonation.

- Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute into PBS or cell media for assays.

- Experimental documentation : Report solvent composition and sonication/vortexing steps to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.